![molecular formula C17H16ClN3O4 B2918817 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034552-39-9](/img/structure/B2918817.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
The compound appears to contain several functional groups and rings, including a 2,3-dihydrobenzo[f][1,4]oxazepin ring and a 1,6-dihydropyridine ring . These types of structures are often found in bioactive molecules, including natural products and synthetic compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the carboxamide group could potentially undergo reactions such as hydrolysis or reduction .Scientific Research Applications
Serotonin-3 Receptor Antagonists
One research area involves the development of serotonin-3 (5-HT3) receptor antagonists, which are explored for their potential therapeutic applications, notably in the treatment of conditions like nausea and vomiting associated with chemotherapy. Compounds with structural modifications have shown potent 5-HT3 receptor antagonistic activity, highlighting the importance of structural-activity relationships (SAR) in drug development H. Harada et al., 1995.
Antimicrobial Activity
Another focus is on the synthesis of novel compounds for antimicrobial applications. For instance, pyridine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, showcasing the utility of such compounds in combating bacterial and fungal infections N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.
Carbonic Anhydrase Inhibitors
Research into carbonic anhydrase inhibitors has also been prominent. Compounds incorporating [1,4]oxazepine rings have been identified as strong inhibitors of human carbonic anhydrases, which are relevant for therapeutic interventions in conditions like glaucoma, epilepsy, and mountain sickness A. Sapegin et al., 2018.
Anti-5-Lipoxygenase Agents
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents represent another application area. These compounds have been synthesized and tested for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential therapeutic benefits A. Rahmouni et al., 2016.
properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-13-2-3-14-12(7-13)9-21(16(23)10-25-14)6-5-19-17(24)11-1-4-15(22)20-8-11/h1-4,7-8H,5-6,9-10H2,(H,19,24)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYAHSHDPCPFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
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